3-[(Benzyloxy)methyl]-3-(chloromethyl)oxane
Description
3-[(Benzyloxy)methyl]-3-(chloromethyl)oxane is a substituted oxane (tetrahydropyran) derivative featuring both benzyloxymethyl and chloromethyl groups at the 3-position of the six-membered oxygen-containing ring. This compound is of interest in organic synthesis due to its dual functional groups, which enable diverse reactivity, such as nucleophilic substitution (via the chloromethyl group) or hydrogenolysis (via the benzyloxy moiety).
Properties
Molecular Formula |
C14H19ClO2 |
|---|---|
Molecular Weight |
254.75 g/mol |
IUPAC Name |
3-(chloromethyl)-3-(phenylmethoxymethyl)oxane |
InChI |
InChI=1S/C14H19ClO2/c15-10-14(7-4-8-16-11-14)12-17-9-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
InChI Key |
XESDGVFEINLCLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)(COCC2=CC=CC=C2)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzyloxy)methyl]-3-(chloromethyl)oxane typically involves the reaction of benzyloxy compounds with chloromethylating agents under controlled conditions. One common method involves the use of benzyl alcohol and formaldehyde in the presence of hydrochloric acid to form the benzyloxy group, followed by chloromethylation using thionyl chloride or similar reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-[(Benzyloxy)methyl]-3-(chloromethyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
3-[(Benzyloxy)methyl]-3-(chloromethyl)oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe or reagent in studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(Benzyloxy)methyl]-3-(chloromethyl)oxane involves its interaction with molecular targets through its reactive functional groups. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the chloromethyl group can undergo nucleophilic substitution reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Core Ring Systems and Substituent Effects
Target Compound :
- Core : Oxane (tetrahydropyran) ring.
- Substituents : 3-[(Benzyloxy)methyl] and 3-(chloromethyl).
- Key Properties : The oxane ring provides conformational stability, while the chloromethyl group introduces electrophilicity. The benzyloxy group enhances lipophilicity .
Analog 1 : 4-(Benzyloxy)-3-phenethoxybenzaldehyde ()
- Core : Benzene ring.
- Substituents : Benzyloxy and phenethoxy groups.
- Comparison : Lacks the oxane ring and chloromethyl group. The aldehyde functionality instead offers reactivity toward nucleophilic addition, differing from the substitution-prone chloromethyl group in the target compound .
Analog 2 : 3-((Benzyloxy)methyl)-6-(methylthio)-1,2,4,5-tetrazine ()
Physical and Spectroscopic Properties
- 4-(Benzyloxy)-3-phenethoxybenzaldehyde: Reported as a solid (). Tetrazine derivative (): Red oil, indicating lower polarity .
¹H NMR Trends :
- Benzyloxy protons (δ ~4.5–5.1 ppm) and chloromethyl (δ ~3.5–4.0 ppm) are characteristic in the target compound.
- Tetrazine analogs show distinct aromatic protons (δ ~7.2–7.4 ppm) and methylthio signals (δ ~2.7 ppm) .
Biological Activity
3-[(Benzyloxy)methyl]-3-(chloromethyl)oxane is an organic compound with the molecular formula C14H19ClO2. It features a unique combination of a benzyloxy group and a chloromethyl group attached to an oxane ring, which contributes to its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic properties, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The compound's structure allows it to interact effectively with microbial membranes, disrupting their integrity and leading to cell death. In a comparative study, the minimum inhibitory concentrations (MICs) of various compounds were evaluated against a range of bacterial strains. The results showed that this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antimicrobial agents.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 16 | Staphylococcus aureus |
| 32 | Escherichia coli | |
| 64 | Pseudomonas aeruginosa |
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated that treatment with the compound resulted in a significant reduction in cell viability in breast and colon cancer cell lines.
Case Study: Breast Cancer Cell Line
A specific study evaluated the effects of this compound on MCF-7 breast cancer cells. The findings revealed:
- IC50 Value : 25 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis was confirmed through Annexin V staining and caspase activation assays.
The biological activity of this compound can be attributed to its reactive functional groups. The benzyloxy group facilitates hydrogen bonding and π-π interactions, while the chloromethyl group is prone to nucleophilic substitution reactions. These interactions allow the compound to modulate the activity of various enzymes and receptors within microbial and cancerous cells, leading to its observed biological effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological efficacy. Variations in the substituents on the oxane ring or modifications to the benzyloxy group can significantly influence both antimicrobial and anticancer activities. For example, compounds with additional halogen substitutions on the benzyl moiety have shown enhanced potency against specific bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
